molecular formula C14H17N3O4S B2358756 cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate CAS No. 1903389-95-6

cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate

Cat. No. B2358756
M. Wt: 323.37
InChI Key: GJKWSKUTWBUSKE-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, its structure, and possibly its purpose or role if it’s part of a larger study.



Synthesis Analysis

Researchers would detail the process used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could help to understand its reactivity and stability.



Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility, and other physical properties. Its chemical properties, such as its acidity or basicity, might also be studied.


Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with structures related to cyclopentyl carbamates have been explored for their antimitotic and anticancer properties. For instance, alterations at the 2,3-positions of ethyl carbamates have shown significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Such compounds that exhibited in vitro cytotoxicities at less than 1 nM also showed comparable in vivo activity, highlighting their potential as anticancer agents (Temple et al., 1991).

Antimicrobial and Antifungal Activities

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using compounds similar to the one , has demonstrated promising antimicrobial and antifungal activities. These activities are comparable to those of streptomycin and fusidic acid, used as reference drugs (Hossan et al., 2012). This suggests that these compounds could be valuable in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Some pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds within this class have shown significant activity, indicating their potential use in treating pain and inflammation (Sondhi et al., 2009).

Synthesis and Chemical Behavior

The synthesis of spiro compounds, such as those derived from cyclopentene and imidazo[1,2-a]pyridine, and their behavior in NMR spectra in deuteriochloroform, provides insights into the conformational changes and chemical properties of these molecules (Abe et al., 2010). Understanding these properties is crucial for designing compounds with desired biological activities.

Safety And Hazards

Researchers would need to identify any potential hazards associated with the compound. This could involve studying its toxicity or any risks it poses to the environment.


Future Directions

Based on their findings, researchers might suggest future studies that could be done with the compound. This could involve further investigating its properties, studying its uses, or developing methods to synthesize it more efficiently.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

cyclopentyl N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-12-11-10(5-8-22-11)16-13(19)17(12)7-6-15-14(20)21-9-3-1-2-4-9/h5,8-9H,1-4,6-7H2,(H,15,20)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKWSKUTWBUSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate

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